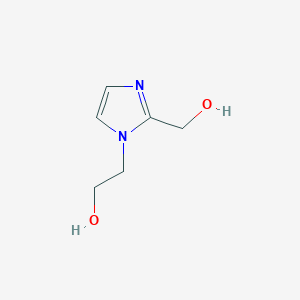

2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-[2-(hydroxymethyl)imidazol-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c9-4-3-8-2-1-7-6(8)5-10/h1-2,9-10H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKDADDKERRDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)CO)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Imidazole Derivatives

A primary synthetic strategy involves the alkylation of imidazole or its derivatives with hydroxymethylating agents, followed by reduction or hydrolysis steps to yield the target compound.

- Starting Materials: Imidazole or imidazol-1-yl-acetic acid derivatives.

- Key Reagents: Hydroxymethylating agents such as formaldehyde or chloromethyl alcohol derivatives.

- Reaction Conditions: Controlled temperature (often 0–85 °C) and pH to optimize selectivity and yield.

This method typically proceeds via nucleophilic substitution on the imidazole nitrogen, introducing the hydroxymethyl group, followed by further functionalization to introduce the ethan-1-ol moiety.

Solvent-Free and Environmentally Friendly Approaches

Recent research has advanced solvent-free synthetic routes for related imidazole derivatives, which could be adapted for 2-(2-(hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol:

- Process: Imidazol-1-yl-acetic acid tert-butyl ester is prepared, followed by deprotection to yield imidazol-1-yl-acetic acid hydrochloride.

- Advantages: Reduced use of hazardous solvents, increased environmental safety, and improved process efficiency.

- Reaction Media: Minimal or no solvent use; when solvents are employed, they are carefully selected for lower toxicity (e.g., 1,4-dioxane, methanol).

This approach highlights the trend toward greener chemistry in the preparation of imidazole derivatives.

Phosphorus Oxychloride Mediated Synthesis

A patented method for related imidazole-containing compounds involves the use of phosphorus oxychloride (POCl3):

- Procedure: Imidazol-1-yl-acetic acid hydrochloride suspended in 1,4-dioxane is reacted with POCl3 at 80–95 °C.

- Post-Reaction Treatment: The reaction mixture is hydrolyzed with water, filtered, and the product is precipitated by adding methanol or other anti-solvents.

- Yield: High yields (~84%) of the hydrochloride salt form of imidazol-1-yl-acetic acid have been reported.

- Isolation: Filtration and washing with methanol, followed by vacuum drying at 25–30 °C.

Though this method is described for imidazol-1-yl-acetic acid hydrochloride, similar phosphorus oxychloride-mediated reactions could be adapted for the preparation of hydroxymethylated imidazole ethanols.

Crystallization and Purification

- Anti-Solvent Use: Methanol, ethanol, isopropanol, or acetone are commonly used as anti-solvents to induce crystallization of the target compound or its derivatives.

- Temperature Control: Cooling from boiling to room temperature over several hours enhances crystal formation.

- Drying: Vacuum drying at moderate temperatures (25–55 °C) ensures removal of residual solvents without decomposing the compound.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation of Imidazole | Imidazole derivatives | Hydroxymethylating agents, controlled temp/pH | Moderate | Requires careful control of conditions |

| Solvent-Free Synthesis | Imidazol-1-yl-acetic acid tert-butyl ester | Minimal solvents, deprotection with HCl | High | Environmentally friendly, scalable |

| Phosphorus Oxychloride Method | Imidazol-1-yl-acetic acid hydrochloride | POCl3, 1,4-dioxane, hydrolysis, methanol precipitation | ~84 | High yield, well-documented in patents |

| Crystallization & Purification | Crude product | Anti-solvent (MeOH, EtOH, IPA), cooling, filtration | N/A | Essential for pharmaceutical-grade purity |

Research Findings and Perspectives

- The synthetic approaches emphasize optimizing yield and purity while minimizing environmental impact.

- Phosphorus oxychloride-mediated synthesis is well-established for imidazole derivatives and adaptable for hydroxymethylated analogs.

- Solvent-free methods demonstrate promising advances toward greener chemistry, reducing hazardous solvent use.

- Crystallization techniques using anti-solvents are critical for isolating pharmaceutically relevant crystalline forms.

- Further research is needed to refine these methods specifically for 2-(2-(hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol, including exploring novel catalysts and reaction conditions to improve stereochemical control and scalability.

Chemical Reactions Analysis

Acylation Reactions

The hydroxyl groups in 2-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol can react with acyl chlorides to form esters. This reaction occurs via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acyl chloride, resulting in the substitution of the chloride group with the alcohol moiety.

Key Features :

-

Reagents : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride).

-

Conditions : Acid or base catalysts, typically in polar aprotic solvents like dichloromethane.

-

Products : Esters (e.g., acetate or benzoate derivatives).

Nucleophilic Substitution

The imidazole ring’s nitrogen atom can act as a nucleophile, participating in substitution reactions. For example, the nitrogen may displace halides or leaving groups in alkylating agents under controlled conditions.

Key Features :

-

Reagents : Alkyl halides (e.g., methyl bromide).

-

Conditions : Basic environments (e.g., alkali metals) to deprotonate the imidazole nitrogen.

-

Products : N-alkylated imidazole derivatives.

Dehydration Reactions

Dehydrating agents such as phosphorus oxychloride (POCl₃) can facilitate the removal of water molecules from adjacent hydroxyl groups, leading to the formation of alkenes or other unsaturated products. This reaction is critical for synthesizing derivatives with enhanced stability or reactivity.

Key Features :

-

Reagents : POCl₃ or other dehydrating agents.

-

Conditions : Elevated temperatures (e.g., reflux).

-

Products : Alkenes or cyclized compounds.

Oxidation of Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group can undergo oxidation to form a carbonyl group (e.g., ketone or aldehyde) under appropriate conditions. This reaction expands the compound’s utility in organic synthesis.

Key Features :

-

Reagents : Oxidizing agents (e.g., potassium permanganate, KMnO₄).

-

Conditions : Acidic or neutral aqueous environments.

-

Products : Ketones or aldehydes.

Cyclization Reactions

The compound’s structure enables intramolecular cyclization, particularly when functional groups are positioned to facilitate ring formation. For example, condensation reactions with carbonyl compounds or amino groups can yield heterocyclic derivatives .

Key Features :

-

Reagents : Carbonyl compounds (e.g., aldehydes, ketones).

-

Conditions : Acid or base catalysis, controlled temperatures.

-

Products : Bicyclic or

Scientific Research Applications

2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and interact with biological molecules.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and other interactions. The imidazole ring can participate in coordination with metal ions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The hydroxymethyl group on the imidazole ring in the target compound enhances its hydrophilicity compared to analogues lacking this moiety (e.g., 2-(1H-imidazol-1-yl)ethan-1-ol) .

- Substitution with electron-withdrawing groups (e.g., nitro in T3D4703) or aromatic rings (e.g., dichlorophenyl in miconazole derivatives) significantly alters solubility and bioactivity .

2.4. Spectroscopic and Crystallographic Data

- NMR : Imidazole protons in the target compound are expected near δ 7.0–7.5 ppm, with hydroxyl protons appearing as broad singlets (δ 3.5–5.0 ppm). This aligns with data for benzofuran-imidazole hybrids .

- Crystallography : Similar imidazole derivatives (e.g., dihydroperimidine analogues) form distinct crystal structures due to NH group positioning, suggesting the target compound may exhibit unique packing behaviors .

Biological Activity

2-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol, also known as imidazole ethanol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and cytotoxic effects, supported by case studies and research findings.

- IUPAC Name : 2-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol

- Molecular Formula : C₆H₁₃N₂O₂

- Molecular Weight : 129.19 g/mol

- CAS Number : 2344677-83-2

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit notable antimicrobial properties. A study evaluated various monomeric alkaloids, including imidazole compounds, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying levels of effectiveness. For instance, certain derivatives showed MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Imidazole Ethanol | S. aureus | 0.0039 |

| E. coli | 0.025 | |

| Other derivatives | Various strains | 0.0048 - 0.039 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various strains such as Candida albicans. The efficacy was measured through inhibition zones and MIC values, demonstrating significant potential in treating fungal infections.

Case Study : A specific study highlighted that an imidazole derivative exhibited an inhibition zone of 24 mm against C. albicans, with MIC values around 0.0195 mg/mL .

Cytotoxic Effects

The cytotoxicity of imidazole compounds has been explored in cancer research. A recent study indicated that certain derivatives could selectively induce cell death in cancer cell lines through mechanisms such as ferroptosis—a form of regulated cell death associated with oxidative stress. The compound's structure allows it to interact with cellular pathways effectively .

The biological activity of 2-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol can be attributed to its ability to interact with biological targets:

- Electrophilic Properties : The imidazole ring can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins.

- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which can contribute to its protective effects against oxidative stress in biological systems .

Safety and Toxicology

While the compound shows promise in various applications, safety assessments are crucial. Hazard statements indicate potential risks such as irritation upon contact and respiratory issues if inhaled . Therefore, handling precautions must be adhered to in laboratory settings.

Q & A

Q. How do environmental degradation pathways of this compound impact its agricultural use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.